molecular formula C15H10N2O3S B11051169 6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No. B11051169
M. Wt: 298.3 g/mol
InChI Key: CPUQBCLTABRYQF-UHFFFAOYSA-N
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Description

6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure is a chromene ring fused with a dioxolane ring.
  • The amino group (NH₂) is attached at position 6.
  • The thiophene ring (C₄H₃S) is substituted at position 8.
  • A cyano group (CN) is present at position 7.

Preparation Methods

Synthetic Routes::

    Paal–Knorr Reaction:

    Thioglycolic Acid Derivatives and α,β-Acetylenic Ester:

Industrial Production::
  • While specific industrial methods may vary, the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

    Oxidation: The thiophene moiety can undergo oxidation reactions.

    Reduction: Reduction of the cyano group or other functional groups.

    Substitution: Substitution reactions at various positions.

    Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles.

    Major Products: Diverse derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a versatile scaffold for designing new compounds.

    Biology: Potential bioactive properties due to the chromene and thiophene moieties.

    Medicine: Exploration as drug candidates (e.g., anticancer, anti-inflammatory).

    Industry: Use in materials science (e.g., organic electronics, sensors).

Mechanism of Action

    Targets: Interaction with specific proteins, enzymes, or receptors.

    Pathways: Activation or inhibition of cellular pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Provide a list of related compounds.

properties

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

6-amino-8-thiophen-2-yl-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C15H10N2O3S/c16-6-9-14(13-2-1-3-21-13)8-4-11-12(19-7-18-11)5-10(8)20-15(9)17/h1-5,14H,7,17H2

InChI Key

CPUQBCLTABRYQF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CS4

Origin of Product

United States

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